molecular formula C4H9ClN6O4 B14202577 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate CAS No. 828268-58-2

3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate

Katalognummer: B14202577
CAS-Nummer: 828268-58-2
Molekulargewicht: 240.60 g/mol
InChI-Schlüssel: JKZKZVAVPNXNFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a triazolium ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate typically involves the reaction of 1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium with sodium azide in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The production process would also incorporate purification steps to ensure the final product meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, which can be further utilized in different chemical processes .

Wissenschaftliche Forschungsanwendungen

3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate involves the reactivity of the azido group. The azido group can undergo various transformations, such as cycloaddition reactions, to form triazoles. These reactions are often catalyzed by copper or other transition metals. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate is unique due to its specific combination of the azido group and the triazolium ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in synthesis and materials science .

Eigenschaften

CAS-Nummer

828268-58-2

Molekularformel

C4H9ClN6O4

Molekulargewicht

240.60 g/mol

IUPAC-Name

3-azido-1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium;perchlorate

InChI

InChI=1S/C4H8N6.ClHO4/c1-9-3-10(2)7-4(9)6-8-5;2-1(3,4)5/h3H2,1-2H3;(H,2,3,4,5)

InChI-Schlüssel

JKZKZVAVPNXNFE-UHFFFAOYSA-N

Kanonische SMILES

C[NH+]1CN(C(=N1)N=[N+]=[N-])C.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.